![molecular formula C6H4N2OS B3230358 Imidazo[2,1-b]thiazole-5-carbaldehyde CAS No. 130182-31-9](/img/structure/B3230358.png)
Imidazo[2,1-b]thiazole-5-carbaldehyde
Übersicht
Beschreibung
Imidazo[2,1-b]thiazole-5-carbaldehyde is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its fused imidazole and thiazole rings, which contribute to its unique chemical properties and biological activities.
Wirkmechanismus
Target of Action
Imidazo[2,1-b]thiazole-5-carbaldehyde (ITA) has been identified as a promising class of anti-tuberculosis agents . The primary target of ITA is QcrB , a key component of the mycobacterial cytochrome bcc-aa3 super complex critical for the electron transport chain . In addition, it has been found to act as a potent and selective agonist for the human MB67 (orphan nuclear constitutive androstane receptor, CAR) .
Mode of Action
ITA interacts with its targets leading to significant changes. For instance, it stimulates human constitutive androstane receptor (CAR) nuclear translocation . In the context of tuberculosis, ITA selectively inhibits Mycobacterium tuberculosis (Mtb) over a selected panel of non-tuberculous mycobacteria (NTM) .
Biochemical Pathways
ITA affects the electron transport chain by targeting QcrB . This disruption can lead to a cascade of downstream effects that inhibit the growth of Mycobacterium tuberculosis. Furthermore, molecular docking and dynamics studies suggest that ITA may interact with DNA dodecamer and caspase-3 .
Pharmacokinetics
The in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) properties of ITA have been studied . These properties, along with the compound’s physicochemical parameters, influence its bioavailability and efficacy.
Result of Action
ITA exhibits potent activity against Mycobacterium tuberculosis . It also shows cytotoxic activity on different types of cancer cells . For instance, one derivative of ITA resulted in the mitochondrial membrane depolarization, multicaspase activation, and ultimately apoptosis in MCF-7 cells .
Biochemische Analyse
Biochemical Properties
Imidazo[2,1-b]thiazole-5-carbaldehyde plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to interact with pantothenate synthetase, an enzyme involved in the biosynthesis of coenzyme A, a vital cofactor in numerous biochemical pathways . The interaction between this compound and pantothenate synthetase is characterized by the formation of a stable protein-ligand complex, which inhibits the enzyme’s activity. This inhibition can disrupt the biosynthesis of coenzyme A, leading to downstream effects on cellular metabolism.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In cancer cells, this compound has been shown to induce apoptosis, a programmed cell death mechanism, by activating caspase-3 and causing mitochondrial membrane depolarization . Additionally, this compound influences cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and survival. By modulating these pathways, the compound can inhibit cancer cell growth and proliferation .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. This compound has been shown to bind to the active site of pantothenate synthetase, forming a stable protein-ligand complex that inhibits the enzyme’s activity . Additionally, this compound can interact with DNA, leading to the formation of DNA adducts that disrupt the normal function of the genetic material . These interactions can result in changes in gene expression and cellular metabolism, ultimately leading to cell death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to this compound can lead to cumulative effects on cellular function, including sustained inhibition of pantothenate synthetase and disruption of coenzyme A biosynthesis . These long-term effects can result in altered cellular metabolism and reduced cell viability.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits potent anti-tuberculosis activity by inhibiting the growth of Mycobacterium tuberculosis . At higher doses, this compound can cause toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound inhibits pantothenate synthetase, disrupting the biosynthesis of coenzyme A and affecting metabolic flux . Additionally, this compound can undergo metabolic transformations, including oxidation and conjugation reactions, which can influence its biological activity and toxicity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . These interactions can affect the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound has been shown to localize to the mitochondria, where it induces mitochondrial membrane depolarization and activates apoptotic pathways . Additionally, this compound can accumulate in the nucleus, where it interacts with DNA and affects gene expression . These subcellular localizations are mediated by specific targeting signals and post-translational modifications that direct the compound to its sites of action.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[2,1-b]thiazole-5-carbaldehyde typically involves the cyclocondensation of 2-aminothiazole with an α-halogenated carbonyl compound. This reaction is followed by the Vilsmeier-Haack reaction, which uses phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl group at the 5-position of the imidazo[2,1-b]thiazole ring .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions: Imidazo[2,1-b]thiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the formyl group
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines and hydrazines can react with the formyl group under mild conditions.
Major Products Formed:
Oxidation: Imidazo[2,1-b]thiazole-5-carboxylic acid.
Reduction: Imidazo[2,1-b]thiazole-5-methanol.
Substitution: Various imidazo[2,1-b]thiazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Vergleich Mit ähnlichen Verbindungen
Imidazo[2,1-b]thiazole-5-carbaldehyde can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine: Known for its broad spectrum of biological activities, including anticancer and antimicrobial properties.
Imidazo[1,5-a]pyridine: Used in various technological applications, including optoelectronic devices and sensors.
Imidazo[2,1-b]thiazole-5-carboxamide: A promising anti-tuberculosis agent targeting the mycobacterial cytochrome bcc-aa3 super complex.
Uniqueness: this compound stands out due to its versatile chemical reactivity and significant biological activities, making it a valuable compound in both research and industrial applications .
Eigenschaften
IUPAC Name |
imidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2OS/c9-4-5-3-7-6-8(5)1-2-10-6/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLDROJNUHIOZBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC=C(N21)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601278311 | |
| Record name | Imidazo[2,1-b]thiazole-5-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601278311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130182-31-9 | |
| Record name | Imidazo[2,1-b]thiazole-5-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130182-31-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidazo[2,1-b]thiazole-5-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601278311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Imidazo[2,1-b]thiazole-5-carbaldehyde interact with the constitutive androstane receptor (CAR)?
A: Research has shown that certain derivatives of this compound, specifically 6-(4-chlorophenyl)this compound O-(3,4-dichlorobenzyl)oxime (CITCO), can act as potent agonists of the human constitutive androstane receptor (CAR). [, ] This interaction leads to the activation of CAR, which then heterodimerizes with the retinoid X receptor (RXR). This complex binds to specific DNA response elements, ultimately regulating the transcription of genes involved in xenobiotic metabolism, such as CYP2B6 and CYP3A4. [, ] Interestingly, the activity of CITCO can vary depending on the specific isoform of CAR. For instance, while it acts as an agonist for CAR3, it demonstrates inverse agonist activity on the reference form of the receptor, CAR1. []
Q2: Can you explain the role of RXR in the activation of CAR by this compound derivatives?
A: RXR plays a crucial role in enhancing the transcriptional activity of CAR when activated by compounds like CITCO. Studies have revealed that RXR, specifically its AF-2 domain, is essential for this enhancement. [] This interaction appears to be independent of RXR's DNA binding domain and heterodimerization region. Furthermore, RXR seems to facilitate the recruitment of coactivator proteins, such as SRC-1, to the CAR complex, further amplifying the transcriptional activity of CAR upon ligand binding. []
Q3: What is the significance of studying the structure-activity relationship (SAR) of this compound derivatives?
A3: Understanding the SAR of these compounds is critical for optimizing their pharmacological properties. By systematically modifying the structure of the this compound scaffold, researchers can investigate how specific structural features impact the compound's ability to bind and activate CAR, ultimately influencing its potency and selectivity for different CAR isoforms. This knowledge is crucial for developing more effective and targeted therapeutics with potentially fewer off-target effects.
Q4: Has this compound demonstrated any potential antitumor activity?
A: Research has explored the antitumor potential of guanylhydrazone derivatives of Imidazo[2,1-b]thiazoles. [] Specifically, the guanylhydrazone derivative of 2-chloro-6-(2,5-dimethoxy-4-nitrophenyl)this compound showed promising results by inhibiting Complex III of the mitochondrial respiratory chain, ultimately inducing apoptosis in cancer cell lines like HT29 and HL60. [] This highlights the potential of exploring this compound derivatives as lead compounds for developing novel anticancer agents.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


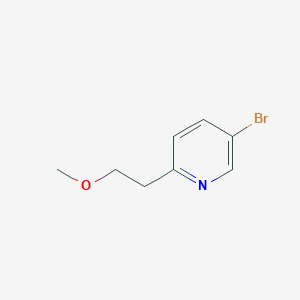

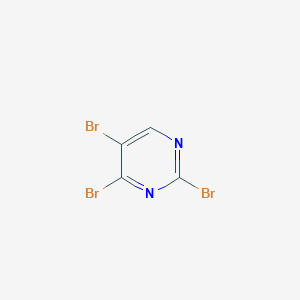
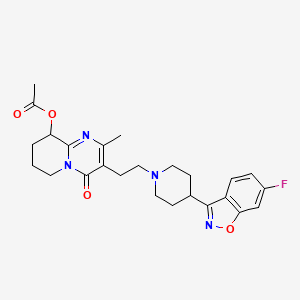
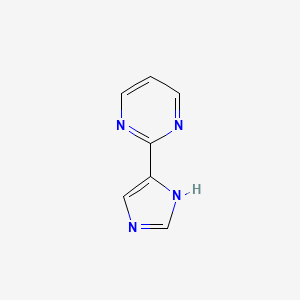
![1-(2-(3-Nitrophenyl)imidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B3230342.png)
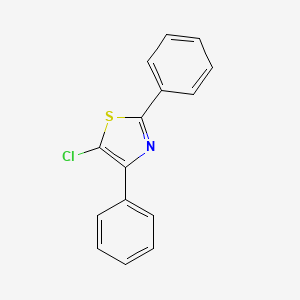
![[(2,6-Dichloropyridin-3-yl)methyl]dimethylamine](/img/structure/B3230351.png)


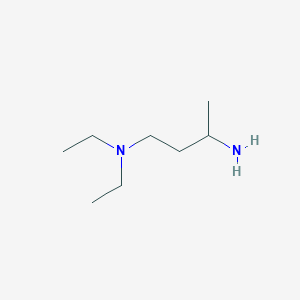
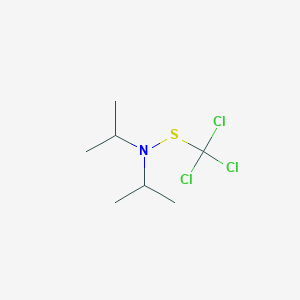
![1-[4-(Difluoromethoxy)phenyl]propan-1-amine](/img/structure/B3230384.png)
![8-Bromo-5-phenyl-5H-pyrido[4,3-b]indole](/img/structure/B3230390.png)
